![molecular formula C26H27Br3O2 B12543211 1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] CAS No. 142449-23-8](/img/structure/B12543211.png)
1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is a complex organic compound characterized by its brominated phenylene and methoxymethyl benzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] typically involves multi-step organic reactions. The starting materials often include brominated phenylene derivatives and methoxymethyl benzene compounds. The synthesis may proceed through the following steps:
Bromination: Bromination of phenylene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: Coupling of the brominated phenylene with ethane-2,1-diyl groups using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Methoxymethylation: Introduction of methoxymethyl groups to the benzene rings using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert brominated groups to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), and dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: De-brominated compounds.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenylene and methoxymethyl benzene groups may contribute to its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(2-Chloro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-chloro-3-(methoxymethyl)benzene]
- 1,1’-[(2-Fluoro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-fluoro-3-(methoxymethyl)benzene]
- 1,1’-[(2-Iodo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-iodo-3-(methoxymethyl)benzene]
Uniqueness
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable compared to chlorine, fluorine, and iodine, which can affect the compound’s chemical and physical properties, such as solubility, stability, and biological activity.
Propriétés
Numéro CAS |
142449-23-8 |
|---|---|
Formule moléculaire |
C26H27Br3O2 |
Poids moléculaire |
611.2 g/mol |
Nom IUPAC |
2-bromo-1,3-bis[2-[2-bromo-3-(methoxymethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C26H27Br3O2/c1-30-16-22-10-4-8-20(25(22)28)14-12-18-6-3-7-19(24(18)27)13-15-21-9-5-11-23(17-31-2)26(21)29/h3-11H,12-17H2,1-2H3 |
Clé InChI |
ZDNPWCSOTOXPTL-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=CC(=C1Br)CCC2=C(C(=CC=C2)CCC3=C(C(=CC=C3)COC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


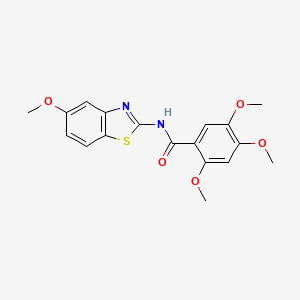
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
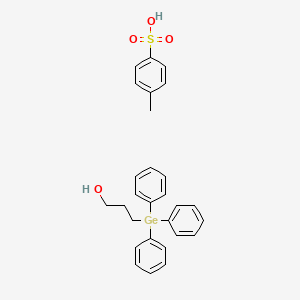
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)

![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
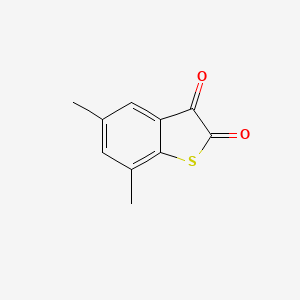
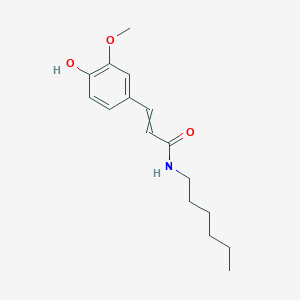
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
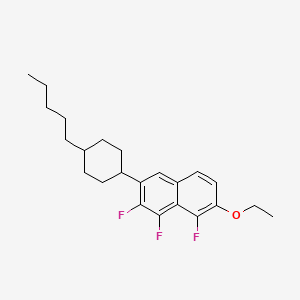
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
